molecular formula C12H17BrN2O3 B13843847 N-(6-bromo-2,4-dimethylpyridin-3-yl)-2-(2-methoxyethoxy)acetamide

N-(6-bromo-2,4-dimethylpyridin-3-yl)-2-(2-methoxyethoxy)acetamide

Cat. No.: B13843847
M. Wt: 317.18 g/mol
InChI Key: UCXZIVSAIVTKNT-UHFFFAOYSA-N
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Description

N-(6-bromo-2,4-dimethylpyridin-3-yl)-2-(2-methoxyethoxy)acetamide is a brominated pyridine derivative with a methoxyethoxy-acetamide side chain. Its structure combines a halogenated aromatic system (6-bromo-2,4-dimethylpyridine) with a polar ether-containing acetamide moiety.

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

N-(6-bromo-2,4-dimethylpyridin-3-yl)-2-(2-methoxyethoxy)acetamide

InChI

InChI=1S/C12H17BrN2O3/c1-8-6-10(13)14-9(2)12(8)15-11(16)7-18-5-4-17-3/h6H,4-5,7H2,1-3H3,(H,15,16)

InChI Key

UCXZIVSAIVTKNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)COCCOC)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Pyridine/Acetamide Derivatives

  • 2-(3-Chlorophenyl)-N-(2,4-dimethylpyridin-3-yl)acetamide (): This analog replaces the 6-bromo and methoxyethoxy groups with a 3-chlorophenyl substituent. Solubility: The methoxyethoxy chain in the target compound increases hydrophilicity compared to the chlorophenyl group, which may improve aqueous solubility but reduce membrane permeability .

Benzothiazole Acetamide Derivatives ()

Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide. Comparisons:

  • Aromatic systems: Benzothiazole vs. pyridine rings.
  • Substituent effects : The trifluoromethyl group in benzothiazole derivatives introduces strong electron-withdrawing effects and metabolic stability, whereas the bromine in the target compound offers a balance of bulk and moderate electronegativity .

Quinazoline Sulfonyl Acetamides ()

Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide exhibit anti-cancer activity. Key contrasts:

  • Functional groups : The sulfonyl and quinazoline moieties in these analogs enable hydrogen bonding and kinase inhibition, unlike the target compound’s simpler acetamide-pyridine system.
  • Biological targets : The target compound’s bromopyridine may favor interactions with proteases or bromodomains, whereas quinazoline derivatives target kinases or DNA repair pathways .

Methoxyethoxy-Containing Acetamides (Evidences 2, 10)

  • 2-{4-[(6-Methoxy-2-sulfinylbenzimidazol-1-yl)sulfonyl]phenoxy}acetamide (): Shares the methoxy group but incorporates a benzimidazole sulfonate system. The methoxyethoxy chain in the target compound likely enhances solubility but may reduce metabolic stability compared to sulfonate groups.
  • N-(2-(2-(2-Methoxyethoxy)ethyl)acetamide (): Used in traceless Staudinger ligation, highlighting the utility of methoxyethoxy chains in bioconjugation. This suggests the target compound could be functionalized for prodrug strategies or targeted delivery .

Physicochemical Properties

Property Target Compound Chlorophenyl Analog () Benzothiazole Derivative ()
LogP (Predicted) ~2.5 (moderate polarity) ~3.0 (higher lipophilicity) ~3.8 (highly lipophilic)
Water Solubility Moderate (due to ether) Low Very low
Metabolic Stability Moderate High (chlorine resists oxidation) High (CF₃ group resists metabolism)

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